molecular formula C25H34O9 B034730 4-Hydroxyandrostenedione glucuronide CAS No. 102848-54-4

4-Hydroxyandrostenedione glucuronide

Cat. No.: B034730
CAS No.: 102848-54-4
M. Wt: 478.5 g/mol
InChI Key: JIKFCHILHFFTSH-NRIFOQJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyandrostenedione glucuronide, also known as 4-hadg or had-glucuronide, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).

Properties

CAS No.

102848-54-4

Molecular Formula

C25H34O9

Molecular Weight

478.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(10R,13S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H34O9/c1-24-10-8-15(26)20(33-23-19(30)17(28)18(29)21(34-23)22(31)32)14(24)4-3-11-12-5-6-16(27)25(12,2)9-7-13(11)24/h11-13,17-19,21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11?,12?,13?,17-,18-,19+,21-,23+,24+,25-/m0/s1

InChI Key

JIKFCHILHFFTSH-NRIFOQJISA-N

Isomeric SMILES

C[C@]12CCC(=O)C(=C1CCC3C2CC[C@]4(C3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

Canonical SMILES

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O

physical_description

Solid

Synonyms

4-HADG
4-hydroxy-4-androstene-3,17-dione glucuronide
4-hydroxyandrost-4-ene-3,17-dione glucuronide
4-hydroxyandrostenedione glucuronide
HAD-glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyandrostenedione glucuronide
Reactant of Route 2
4-Hydroxyandrostenedione glucuronide
Reactant of Route 3
4-Hydroxyandrostenedione glucuronide
Reactant of Route 4
4-Hydroxyandrostenedione glucuronide
Reactant of Route 5
4-Hydroxyandrostenedione glucuronide
Reactant of Route 6
4-Hydroxyandrostenedione glucuronide

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